molecular formula C18H16N2O2 B2583688 (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide CAS No. 173156-67-7

(E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B2583688
CAS No.: 173156-67-7
M. Wt: 292.338
InChI Key: PHULDWBXTSCHFC-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a cyano group, a methoxy-substituted phenyl ring, and a methyl-substituted phenyl ring, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with 4-methylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 4-hydroxyphenyl derivative.

    Reduction: 2-amino-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Industry

In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The cyano group could act as an electrophilic site, while the aromatic rings could participate in π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide
  • (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-chlorophenyl)prop-2-enamide
  • (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Uniqueness

The presence of both methoxy and methyl groups in (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-3-7-16(8-4-13)20-18(21)15(12-19)11-14-5-9-17(22-2)10-6-14/h3-11H,1-2H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHULDWBXTSCHFC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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